molecular formula C16H19NO3 B5090975 2-(6,7-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone

2-(6,7-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone

Katalognummer: B5090975
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: DUCWPFCNBFBOSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Biochemische Analyse

Biochemical Properties

4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The morpholine ring can enhance the binding affinity of the compound to its target enzymes, leading to more effective inhibition. Additionally, 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine may interact with other biomolecules, such as DNA and RNA, affecting their stability and function.

Cellular Effects

The effects of 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The morpholine ring may enhance the compound’s ability to penetrate cell membranes, allowing it to exert its effects more efficiently. Additionally, 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade over time, leading to reduced efficacy . The presence of the morpholine ring may enhance the stability of 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine, allowing it to maintain its activity for longer periods. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-tumor activity and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. Careful dosage optimization is essential to maximize the benefits of 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine while minimizing its adverse effects.

Metabolic Pathways

4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Additionally, 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The morpholine ring may enhance the compound’s ability to penetrate cell membranes, allowing it to reach its target sites more effectively.

Subcellular Localization

The subcellular localization of 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For example, the benzofuran moiety may contain targeting signals that direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Additionally, 4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine can undergo post-translational modifications, such as phosphorylation or acetylation, which can influence its localization and activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 6 and 7 can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Morpholine Moiety: The morpholine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the morpholine group.

    Final Coupling: The final step involves coupling the benzofuran-morpholine intermediate with an ethanone derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6,7-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzofuran derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(6,7-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid
  • 2-(6,7-Dimethyl-1-benzofuran-3-yl)acetamide
  • 2-(4,6,7-Trimethyl-1-benzofuran-3-yl)acetamide

Uniqueness

2-(6,7-Dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Eigenschaften

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-3-4-14-13(10-20-16(14)12(11)2)9-15(18)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCWPFCNBFBOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.